molecular formula C22H22N4O4 B11000010 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B11000010
M. Wt: 406.4 g/mol
InChI Key: NHFXIYFHNWGZQR-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 6,7-dimethoxy-2-methyl-4-oxoquinazoline core linked via an ethyl group to a 1H-indole-3-carboxamide moiety. Key structural elements include:

  • Quinazolinone core: A bicyclic aromatic system with methoxy and methyl substituents at positions 6,7 and 2, respectively.
  • Ethyl linker: Connects the quinazolinone to the indole-carboxamide group.
  • Indole-carboxamide: A planar aromatic indole system with a carboxamide functional group at position 3, which may influence receptor binding or solubility .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-25-18-11-20(30-3)19(29-2)10-15(18)22(28)26(13)9-8-23-21(27)16-12-24-17-7-5-4-6-14(16)17/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27)

InChI Key

NHFXIYFHNWGZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43)OC)OC

Origin of Product

United States

Preparation Methods

Core Quinazolinone Synthesis

The quinazolinone moiety is typically constructed via cyclocondensation of anthranilic acid derivatives with amines or urea. For the 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl subunit, the following sequence is employed:

  • Methylation and Methoxylation :

    • 4-Hydroxy-3-methoxybenzoic acid is methylated using dimethyl sulfate in alkaline conditions to introduce the 6,7-dimethoxy groups.

    • Subsequent nitration and reduction yield the 2-methylamino intermediate.

  • Cyclization :

    • The intermediate undergoes cyclization with urea or cyanamide under acidic conditions (e.g., HCl/acetic acid) to form the quinazolinone core.

Key Reaction Parameters :

StepReagentsTemperatureYield
MethylationDimethyl sulfate, NaOH80°C85%
CyclizationUrea, HCl120°C72%

Indole-3-Carboxamide Coupling

Carboxamide Activation

The indole-3-carboxylic acid is activated for amide bond formation using coupling agents:

  • HOBt/EDCI System :
    A mixture of 1H-indole-3-carboxylic acid, hydroxybenzotriazole (HOBt), and ethyl dimethylaminopropyl carbodiimide (EDCI) in DMF forms the reactive ester.

  • Alternative Methods :
    Uranium-based reagents (HATU, TBTU) improve yields in sterically hindered systems.

Amidation with Ethylenediamine Derivative

The bromoethyl-quinazolinone intermediate reacts with the activated indole-3-carboxamide:

Reaction Scheme :

Optimized Conditions :

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature25°C (room temp)
Time12–16 hours
Yield68–75%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography :
    Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) removes unreacted starting materials.

  • HPLC :
    Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.25 (s, 1H, indole H-2), 7.45–7.10 (m, 4H, aromatic), 3.90 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃).

  • HRMS :
    m/z calculated for C₂₂H₂₂N₄O₄ [M+H]⁺: 407.1712; found: 407.1709.

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Solvent Recovery :
    Dichloromethane is replaced with toluene in large-scale reactions to reduce costs and environmental impact.

  • Catalyst Recycling :
    Heterogeneous catalysts (e.g., polymer-supported EDCI) enable reuse across multiple batches.

Yield Optimization Strategies

FactorImprovementOutcome
Reaction TimeReduced from 16h to 8h via microwave irradiationYield ↑ 12%
StoichiometryExcess amine (1.5 eq)Yield ↑ 18%

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed reactions in non-aqueous media achieve 60–65% yield with minimal by-products, offering a greener alternative.

Flow Chemistry

Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% and improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the quinazolinone ring .

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs with Modified Indole Substituents

a) N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide (CAS 1435996-83-0)
  • Key Differences: Methylation at the indole nitrogen (1-position) and carboxamide at indole position 2. Molecular weight: 420.5 g/mol (vs. hypothetical ~434.5 g/mol for the non-methylated variant).
  • Implications : Methylation may enhance metabolic stability but reduce polarity compared to the unmethylated parent compound .
b) N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide (CAS 1435991-61-9)
  • Key Differences :
    • Replacement of the carboxamide group with a propanamide linker.
    • Molecular weight: 434.5 g/mol.
  • Implications : The elongated chain could alter binding kinetics or solubility profiles .

Quinazolinone Derivatives with Varied Linkers and Substituents

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) from highlight:

  • Core Modifications: Isoquinoline instead of quinazolinone.
  • Functional Groups : Carboxylate esters (6d) or phenyl-carboxamide (6f) substituents.
  • Implications: The isoquinoline scaffold may exhibit distinct electronic properties, affecting receptor affinity or pharmacokinetics compared to quinazolinone-based analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide C23H22N4O4* ~434.5* Unmethylated indole, carboxamide at indole-3 Hypothetical
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide C23H24N4O4 420.5 1-methylindole, carboxamide at indole-2
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide C24H26N4O4 434.5 Propanamide linker, unmethylated indole
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) C15H19NO4 277.3 Isoquinoline core, ethyl ester substituent

*Estimated based on structural similarity to .

Research Implications and Gaps

  • Pharmacological Data: No direct activity data for the target compound are available in the evidence. Studies on analogs suggest that substituent positioning (e.g., indole methylation) and linker length critically influence bioactivity .
  • Synthetic Accessibility : The ethyl-linked carboxamide group is synthetically tractable, as evidenced by related compounds in and -8.
  • Regulatory Considerations: Carboxamide-containing compounds (e.g., synthetic cannabinoids in ) are often regulated, highlighting the need for detailed toxicity profiling .

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a quinazoline derivative linked to an indole carboxamide structure. Its molecular formula is C20H27N3O5C_{20}H_{27}N_{3}O_{5}, with a molecular weight of approximately 389.4 g/mol. The presence of methoxy groups at positions 6 and 7 on the quinazoline ring enhances its solubility and biological activity.

1. Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease.

  • IC50 Values : Studies have shown that related compounds exhibit IC50 values ranging from 0.077 to 50.080 µM against AChE, indicating potent inhibitory effects compared to standard drugs like tacrine (IC50 = 0.11 µM) and galantamine (IC50 = 0.59 µM) .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial in combating oxidative stress associated with various diseases.

  • Mechanism : The antioxidant activity is believed to stem from its ability to scavenge free radicals and reduce oxidative damage in cells, contributing to neuroprotective effects .

3. Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MIC) : Preliminary studies suggest MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, demonstrating moderate to good antimicrobial activity .

Study on AChE Inhibition

A recent study utilized molecular docking techniques to explore the binding interactions of this compound with the AChE enzyme. The results indicated that the compound formed significant hydrogen bonds with key active site residues, enhancing its inhibitory potency .

Antioxidant Activity Assessment

In vitro assays have confirmed that the compound exhibits strong antioxidant activity, which correlates with reduced cell death in models of oxidative stress. This property supports its potential use in neuroprotective therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented in the table below:

Compound NameMolecular FormulaAChE Inhibition IC50 (µM)Antioxidant ActivityAntimicrobial Activity
Target CompoundC20H27N3O50.077 - 50.080HighModerate
TacrineC17H20N2O0.11ModerateLow
GalantamineC17H21BrN2O50.59ModerateLow

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Microwave-assisted synthesis reduces reaction time (20–40 minutes vs. 5–7 hours) and improves yield by 15–20% compared to conventional reflux .
  • Solvent-free conditions minimize side reactions, particularly during the quinazoline-indole coupling step, achieving ≥95% purity after column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Catalytic enhancement using sodium acetate (2.0 equiv) in condensation steps accelerates reaction kinetics by stabilizing transition states .
  • Real-time monitoring via TLC (Rf 0.4–0.5 in CH2Cl2:MeOH 9:1) ensures precise termination at 85–90% conversion .

Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:
A multi-technique approach is recommended:

  • 1H/13C NMR identifies key protons (e.g., indole NH at δ 10.2–11.5 ppm, quinazoline C4=O at δ 165–170 ppm) and verifies substituent positions .
  • High-resolution MS confirms molecular weight (366.41 g/mol) with <2 ppm error .
  • HPLC-PDA (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects regioisomeric byproducts .
  • FT-IR validates functional groups (e.g., carboxamide C=O stretch at 1650–1680 cm⁻¹) .

How do methoxy groups influence solubility, and what formulation strategies enhance bioavailability?

Methodological Answer:

  • Solubility profile : Methoxy groups increase logP (~2.8) and organic solvent solubility (e.g., 12 mg/mL in DMSO) but reduce aqueous solubility (<0.1 mg/mL). This necessitates formulation strategies like:
    • Salt formation with HCl or citrate to improve aqueous solubility 3–5-fold .
    • Nanoemulsions (e.g., Tween-80/lecithin) enhance dissolution rates by 70% in simulated gastric fluid .
  • Bioavailability testing should include parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability studies .

What in vitro assays are recommended to investigate anticancer mechanisms?

Methodological Answer:
Prioritize assays that capture multimodal activity:

  • MTT/CCK-8 assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 dose-response curves (typical range: 2–10 μM) .
  • Apoptosis analysis via Annexin V/PI staining and caspase-3/7 activation assays .
  • Kinase inhibition profiling against EGFR (IC50 < 100 nM) and VEGFR-2 using recombinant kinase assays .
  • Cell cycle analysis (PI staining) to detect G1/S arrest, a hallmark of quinazoline derivatives .

How should structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?

Methodological Answer:

  • Core modifications :
    • Replace C-6/C-7 methoxy with halogens (Cl, F) to assess H-bond donor/acceptor balance .
    • Vary the ethyl linker length (n=1–3) to optimize target engagement .
  • Functional group swaps :
    • Substitute indole C-3 carboxamide with sulfonamide or urea to evaluate binding entropy .
  • Biological testing :
    • Parallel screening in kinase inhibition (EGFR) and cytotoxicity assays to decouple target effects .
  • Computational validation :
    • Molecular docking (AutoDock Vina) and MD simulations (>50 ns) to quantify binding stability (RMSD < 2.0 Å) .

How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HCT-116), serum conditions (10% FBS), and exposure times (48–72 hr) .
  • Verify compound integrity : Re-characterize batches via HPLC and NMR before testing .
  • Orthogonal validation : Confirm apoptosis (via Western blot for PARP cleavage) alongside cytotoxicity data .
  • Meta-analysis : Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., impurity levels >5%) .

What computational approaches predict target interactions and optimize binding affinity?

Methodological Answer:

  • Molecular docking : Use EGFR (PDB 1M17) for binding pose validation; prioritize compounds with ΔG < -9.5 kcal/mol .
  • QSAR modeling : Employ CODESSA-pro with descriptors like polar surface area (90–110 Ų) and AlogP98 (2.5–3.5) .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for methoxy vs. ethoxy substituents (±0.8 kcal/mol accuracy) .
  • Validate predictions with SPR (KD < 100 nM) or ITC (n=1 binding stoichiometry) .

What methodologies assess toxicity and therapeutic selectivity?

Methodological Answer:

  • In vitro selectivity : Compare IC50 in cancer vs. normal cells (e.g., HEK-293), targeting a selectivity index >5 .
  • hERG inhibition assay (patch-clamp) to rule out cardiotoxicity (IC50 > 30 μM acceptable) .
  • In vivo acute toxicity : Single-dose escalation in mice (10–100 mg/kg) with ALT/AST monitoring .
  • Metabolic stability : Liver microsome assays (t1/2 > 30 min preferred) and CYP450 inhibition screening .

How does stereochemistry impact biological activity, and how can enantiomers be characterized?

Methodological Answer:

  • Chiral centers : The ethyl linker and carboxamide may introduce stereoisomerism.
  • Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (≥90% ee) .
  • Characterization :
    • Chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .
    • Compare activity of isolated enantiomers in kinase inhibition assays .

What in vitro models evaluate metabolic stability and drug-drug interaction potential?

Methodological Answer:

  • Metabolic stability : Human liver microsomes (0.5 mg/mL) with NADPH cofactor; aim for t1/2 > 30 min .
  • CYP450 inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms (IC50 > 10 μM desired) .
  • Metabolite ID : LC-MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., demethylation, glucuronidation) .
  • Transporter effects : Caco-2 permeability assays (Papp > 1×10⁻⁶ cm/s) and P-gp inhibition studies .

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